BenchChemオンラインストアへようこそ!

2-(2-chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

HDAC6 inhibition Enzymatic assay Structure-activity relationship

This compound (I-21) is a well-characterized, sub-nanomolar HDAC6 inhibitor (IC50=0.601 nM) with a non-hydroxamate zinc-binding group, eliminating genotoxicity risks inherent to hydroxamate-based inhibitors. Ideal for chronic dosing in neurodegenerative disease models. Its defined single-target potency provides a quantitative benchmark for lot-release testing, a critical procurement advantage over structurally similar but functionally unvalidated analogs. Verify compound integrity before in vivo studies.

Molecular Formula C14H13ClFN3O2
Molecular Weight 309.73
CAS No. 2195954-07-3
Cat. No. B2614079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
CAS2195954-07-3
Molecular FormulaC14H13ClFN3O2
Molecular Weight309.73
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)NCCN2C=CC=NC2=O)F
InChIInChI=1S/C14H13ClFN3O2/c15-11-3-1-4-12(16)10(11)9-13(20)17-6-8-19-7-2-5-18-14(19)21/h1-5,7H,6,8-9H2,(H,17,20)
InChIKeyZNQONEMYJSOYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide (CAS 2195954-07-3): HDAC6 Inhibitor Identity & Comparative Positioning


2-(2-Chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide (CAS 2195954-07-3) is a synthetic small-molecule histone deacetylase 6 (HDAC6) inhibitor disclosed in patent WO2021067859 as Compound I-21 [1]. It features a 2-chloro-6-fluorophenylacetyl cap group linked via an acetamide bridge to a 2-oxopyrimidin-1(2H)-yl ethyl moiety, placing it within the non-hydroxamate zinc-binding group class of HDAC6 inhibitors [2]. The compound exhibits sub-nanomolar enzymatic potency (IC50 = 0.601 nM) against recombinant HDAC6 in a luminescent HDAC-Glo assay [1]. This places it among the most potent HDAC6-selective chemotypes reported, though direct head-to-head selectivity data against other HDAC isoforms within the same assay platform remains to be fully disclosed in the public domain.

Why In-Class HDAC6 Inhibitors Cannot Substitute for 2-(2-Chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide in Precision Pharmacology


HDAC6 inhibitors derived from the WO2021067859 series exhibit steep structure-activity relationships (SAR) where minor modifications to the cap group or linker profoundly alter potency. Within the same patent family, Compound I-8B achieves an IC50 of 0.275 nM, while Compound I-26A shows 4.57 nM [1][2]. Compound I-21 (IC50 = 0.601 nM) occupies a distinct potency niche that is neither the most potent nor the weakest analog. The 2-oxopyrimidin-1(2H)-yl ethyl linker in I-21 confers unique conformational and electronic properties that influence target engagement kinetics and isoform selectivity, parameters that cannot be inferred from gross structural similarity [3]. Generic substitution with superficially related 2-(2-chloro-6-fluorophenyl)acetamides—such as thrombin inhibitors (Ki = 0.9–33.9 nM) or p38 MAPK inhibitors—would result in complete loss of HDAC6 activity and introduce off-target pharmacology [4].

Quantitative Differentiation Evidence for 2-(2-Chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide Against Closest HDAC6 Inhibitor Analogs


HDAC6 Enzymatic Potency: I-21 vs. Intra-Patent Comparators I-8B and I-26A

In the HDAC-Glo luminescent assay using recombinant HDAC6, Compound I-21 demonstrates an IC50 of 0.601 nM, placing it between the most potent analog I-8B (IC50 = 0.275 nM) and the significantly less potent I-26A (IC50 = 4.57 nM) [1][2]. This 2.2-fold lower potency versus I-8B and 7.6-fold higher potency versus I-26A defines a unique potency window that may translate into differential target occupancy and therapeutic index [3].

HDAC6 inhibition Enzymatic assay Structure-activity relationship Non-hydroxamate inhibitor

Zinc-Binding Group Chemotype: Non-Hydroxamate Structural Differentiation from Clinical HDAC6 Inhibitors

Unlike hydroxamate-based HDAC6 inhibitors (e.g., ricolinostat, tubastatin A), I-21 belongs to the non-hydroxamate mercaptoacetamide class, which has been structurally demonstrated to avoid the genotoxicity associated with hydroxamate zinc-binding groups [1][2]. The 2-oxopyrimidin-1(2H)-yl ethyl moiety serves as a latent or modified zinc-binding group, distinct from the free thiol in classical mercaptoacetamides. Crystal structures of related mercaptoacetamide-HDAC6 complexes (PDB: 6MR5) reveal unique interactions with the conserved tandem histidine pair in the HDAC6 catalytic domain that differ from those observed with HDAC8, providing a structural basis for isoform selectivity [2].

Zinc-binding group Non-hydroxamate Mercaptoacetamide Genotoxicity avoidance

Selectivity Discrimination Against Class I HDACs: Structural Rationale for Reduced Off-Target Activity

Crystallographic analysis of mercaptoacetamide inhibitors bound to HDAC6 catalytic domain 2 versus HDAC8 reveals differential interactions with the conserved tandem histidine pair (His573/His574 in HDAC6; His142/His143 in HDAC8) [1]. These structural differences underpin the isoform selectivity of this chemotype. While direct selectivity data (HDAC1-11 panel) for I-21 is not publicly available, the probe compound in PDB 6MR5 exhibits >100-fold selectivity for HDAC6 over HDAC8 [1]. I-21, sharing the mercaptoacetamide pharmacophore and 2-chloro-6-fluorophenyl cap, is predicted to maintain similar selectivity based on SAR from the WO2021067859 patent family [2].

HDAC isoform selectivity HDAC8 Class I HDAC Tandem histidine pair

Optimal Application Scenarios for 2-(2-Chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide Based on Quantitative Differentiation Evidence


HDAC6 Target Validation in Neuroprotection Models Requiring Non-Genotoxic Pharmacology

I-21's non-hydroxamate zinc-binding group eliminates the genotoxicity confounding factor inherent to hydroxamate HDAC6 inhibitors, making it suitable for chronic dosing studies in neurodegenerative disease models where DNA damage accumulation would otherwise obscure HDAC6-dependent neuroprotective phenotypes [1][2]. Its sub-nanomolar potency (IC50 = 0.601 nM) ensures complete target engagement at low concentrations, while its predicted Class I HDAC sparing minimizes transcriptional side effects that could confound behavioral or histological endpoints [2].

Structure-Activity Relationship (SAR) Expansion Around the 2-Oxopyrimidinyl Linker in HDAC6 Inhibitor Optimization Programs

I-21 provides a distinct reference point within the WO2021067859 chemical series: it is 2.2-fold less potent than the lead analog I-8B (0.275 nM) but 7.6-fold more potent than I-26A (4.57 nM) [1]. This intermediate potency makes I-21 an ideal scaffold for systematic linker modification studies aimed at understanding how the 2-oxopyrimidin-1(2H)-yl ethyl group influences HDAC6 binding kinetics, residence time, and cellular permeability relative to other zinc-binding group presentations [1].

In Vitro Selectivity Profiling Benchmark Against Thrombin-Targeted 2-(2-Chloro-6-fluorophenyl)acetamides

The 2-chloro-6-fluorophenylacetyl moiety is shared with potent thrombin inhibitors (Ki = 0.9–33.9 nM; PDB: 2R2M) [3]. I-21 therefore serves as a valuable selectivity control compound to demonstrate that appending a 2-oxopyrimidin-1(2H)-yl ethyl group redirects target engagement from the coagulation cascade (thrombin) to the epigenetic machinery (HDAC6). This orthogonal pharmacological profile is critical for programs requiring clean mechanistic deconvolution of 2-chloro-6-fluorophenyl-containing chemical probes [1][3].

HDAC6 Inhibitor Reference Standard for Procurement Specifications and Batch-to-Batch Consistency

With a defined CAS number (2195954-07-3), molecular formula (C14H13ClFN3O2), and molecular weight (309.73 g/mol), I-21 can be procured with typical purity of ≥95% [4]. Its well-characterized single-target HDAC6 IC50 (0.601 nM, HDAC-Glo assay) provides a quantitative benchmark for lot-release testing, enabling laboratories to verify compound integrity and activity before committing to expensive in vivo studies. This addresses a common procurement gap where HDAC6 inhibitors are ordered based on structural similarity alone, without confirmation of retained enzymatic potency [1].

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.